Cytotoxic Potency Across a Broad Panel of Human Cancer Cell Lines
Duocarmycin analog-2 demonstrates exceptional cytotoxic potency across a diverse panel of 13 human cancer cell lines following 72-hour exposure . The IC50 values range from 0.001 nM (1 pM) to 0.068 nM (68 pM), with sub-picomolar activity observed against DU4475 breast carcinoma and SET2 leukemia cells. This broad-spectrum potency is comparable to or exceeds that reported for duocarmycin SA, which exhibits an IC50 of 0.0018 nM (1.8 pM) in U-138 MG glioblastoma cells but with narrower reported cell line coverage . The consistent low nanomolar to sub-nanomolar activity across multiple tumor types underscores duocarmycin analog-2's utility as a universal ADC payload candidate .
across 13 human cancer cell lines
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.001 nM (1 pM) to 0.068 nM (68 pM) across 13 cell lines (DU4475, SET2, HCT 116, A2780, MDA-MB-468, LNCaP, LS174T, CCRF-CEM, COLO205, H2087, H661, A549, MDA-MB-231) |
| Comparator Or Baseline | Duocarmycin SA: IC50 = 0.0018 nM (1.8 pM) against U-138 MG glioblastoma cells; IC50 = 0.4 nM against U-138 MG in another assay |
| Quantified Difference | Duocarmycin analog-2 achieves lower IC50 (0.001 nM) than duocarmycin SA (0.0018 nM) in the most sensitive cell lines, and maintains potency across a wider panel of cancer types |
| Conditions | 72-hour continuous exposure in vitro, MTT or comparable cell viability assay |
Why This Matters
Demonstrates consistent, high-potency cytotoxicity across a broad spectrum of cancer cell types, increasing confidence in its utility as a pan-tumor ADC payload.
